molecular formula C16H14ClN5 B146805 5-Cyano-2,3-di-p-tolyltetrazolium chloride CAS No. 90217-02-0

5-Cyano-2,3-di-p-tolyltetrazolium chloride

Cat. No.: B146805
CAS No.: 90217-02-0
M. Wt: 311.77 g/mol
InChI Key: SSJZAXOTLCJNLF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2,3-di-p-tolyltetrazolium chloride is a redox-sensitive tetrazolium salt primarily used to detect metabolic activity in microorganisms. This compound is membrane-permeable and is reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal . It is widely used in various scientific research fields due to its unique properties.

Mechanism of Action

Target of Action

5-Cyano-2,3-di-p-tolyltetrazolium Chloride, also known as 5-Cyano-2,3-ditolyltetrazolium, is a redox-sensitive tetrazolium salt . Its primary targets are the respiratory mechanisms within cells . It is used primarily to detect metabolic activity in microorganisms .

Mode of Action

This compound is a membrane-permeable indicator that is readily taken up by living cells . It interacts with its targets by undergoing reduction in the presence of respiratory activity within the cell . This reduction process results in the production of a red fluorescent, water-insoluble formazan crystal .

Biochemical Pathways

The biochemical pathway affected by this compound is the cellular respiration pathway . The compound’s reduction to formazan is an indicator of the electron transport chain activity within the cell, which is a key component of cellular respiration .

Pharmacokinetics

Its membrane-permeable nature suggests that it can readily enter cells

Result of Action

The result of the action of this compound is the production of a red fluorescent formazan crystal . This fluorescence is an indicator of the metabolic activity within the cell . Therefore, the compound is often used in viability assays to distinguish between metabolically active (living) and inactive (dead) cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reduction to formazan is dependent on the presence of oxygen . Additionally, the compound’s fluorescence properties may be affected by the pH and temperature of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2,3-di-p-tolyltetrazolium chloride involves the reaction of p-tolylhydrazine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2,3-di-p-tolyltetrazolium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2,3-di-p-tolyltetrazolium chloride is unique due to its high sensitivity to redox changes and its ability to produce a distinct red fluorescent formazan crystal. This makes it particularly useful for detecting metabolic activity in a wide range of biological and environmental samples .

Properties

IUPAC Name

2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJZAXOTLCJNLF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376367
Record name 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90217-02-0, 102568-47-8
Record name 5-Cyano-2,3-di-p-tolyltetrazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90217-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyano-2,3-di-p-tolyltetrazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090217020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Tetrazolium, 5-cyano-2,3-bis(4-methylphenyl)-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CYANO-2,3-DI-P-TOLYLTETRAZOLIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUS4P4I6FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyano-2,3-di-p-tolyltetrazolium chloride
Reactant of Route 2
Reactant of Route 2
5-Cyano-2,3-di-p-tolyltetrazolium chloride
Reactant of Route 3
5-Cyano-2,3-di-p-tolyltetrazolium chloride
Reactant of Route 4
5-Cyano-2,3-di-p-tolyltetrazolium chloride
Reactant of Route 5
5-Cyano-2,3-di-p-tolyltetrazolium chloride
Reactant of Route 6
5-Cyano-2,3-di-p-tolyltetrazolium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.